1-(2-Amino-4-mercaptophenyl)propan-2-one
Description
Contextualization of the Compound within Aromatic Amino Ketone Thiol Chemistry
1-(2-Amino-4-mercaptophenyl)propan-2-one is a member of the aromatic amino ketone thiol family. This classification signifies the presence of three key functional groups attached to an aromatic ring:
An amino group (-NH2) , which acts as an electron-donating group and a nucleophile.
A mercapto group (-SH) , also known as a thiol, which is a sulfur analogue of an alcohol and can exhibit both nucleophilic and acidic properties.
A propanone group (-COCH2CH3) , which is an electron-withdrawing group and contains a reactive carbonyl center.
The specific arrangement of these groups on the phenyl ring—with the amino and mercapto groups positioned ortho and para respectively to the propanone side chain—is crucial in determining the molecule's electronic properties and reactivity. Aromatic amino acids, a related class of compounds, are known to be precursors for many important biochemicals. The presence of a thiol group can lead to favorable interactions with aromatic rings, known as S-H/π interactions. acs.org
The chemistry of simpler aromatic thiols, such as 2-aminothiophenol (B119425), is well-documented, with their utility in the synthesis of heterocyclic compounds like benzothiazoles being a prominent application. mdpi.commdpi.comsigmaaldrich.comresearchgate.net Similarly, aromatic amino ketones are recognized as valuable intermediates in organic synthesis. The interplay of these functionalities within a single molecule, as in this compound, is expected to give rise to a rich and complex chemical behavior.
Significance of Multifunctionalized Aromatic Propanones in Contemporary Chemical Research
Multifunctionalized aromatic compounds, those bearing several different functional groups, are of immense interest in modern chemical research. Their structural complexity allows for a diverse range of chemical transformations and makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of multiple functional groups can also lead to unique electronic and photophysical properties, making them suitable for applications in materials science and as molecular probes.
Aromatic ketones, in particular, are pivotal intermediates in chemical synthesis. sciencedaily.com The introduction of additional functionalities, such as amino and mercapto groups, enhances their versatility. For instance, the amino group can be readily modified to form a wide array of derivatives, while the thiol group can participate in disulfide bond formation or act as a nucleophile in various reactions. The ketone functionality itself is a versatile handle for carbon-carbon bond formation and other transformations.
The potential for intramolecular interactions between the amino, mercapto, and ketone groups in this compound could lead to novel reactivity and the formation of unique molecular architectures. The development of efficient synthetic methods for such multifunctional compounds remains an active area of research.
Overview of Current Research Trajectories and Knowledge Gaps for the Compound Class
Current research in the field of multifunctional aromatic compounds is focused on several key areas:
Development of Novel Synthetic Methodologies: Efficient and selective synthesis of complex aromatic molecules is a continuous challenge. Researchers are exploring new catalytic systems and reaction pathways to access these compounds. sciencedaily.com
Applications in Medicinal Chemistry: The structural diversity of multifunctional aromatic compounds makes them attractive scaffolds for the design of new therapeutic agents. mdpi.comresearchgate.net
Materials Science: The unique electronic and photophysical properties of these compounds are being harnessed to create novel materials with applications in electronics and photonics.
Despite these advances, significant knowledge gaps remain, particularly for specific and complex molecules like this compound. The primary knowledge gap is the complete absence of reported synthesis or characterization of this specific compound. This presents both a challenge and an opportunity.
Future research on this compound and related compounds would likely focus on:
Establishing a reliable synthetic route: The development of a method to produce this compound would be the first and most crucial step.
Characterization of its physicochemical properties: A thorough investigation of its spectroscopic, electronic, and thermal properties would be necessary.
Exploration of its reactivity: Understanding how the three functional groups interact and influence the molecule's reactivity would open up new avenues for its application.
Investigation of its biological activity: Given the biological relevance of many aromatic amino and thiol compounds, exploring the potential bioactivity of this molecule would be a logical progression.
The study of this compound offers a promising frontier for expanding our understanding of the chemistry of multifunctional aromatic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-amino-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
IIDZEGFXPNBWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations of 1 2 Amino 4 Mercaptophenyl Propan 2 One
Established and Emerging Synthetic Routes
The construction of the 1-(2-amino-4-mercaptophenyl)propan-2-one scaffold can be achieved through several classical and modern synthetic methodologies. The choice of route often depends on the availability of starting materials, desired purity, and scalability.
Condensation Reactions in this compound Synthesis
Condensation reactions provide a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. The Japp-Klingemann reaction, a classic method for synthesizing hydrazones from β-keto-acids or esters and aryl diazonium salts, stands out as a viable, albeit indirect, route. wikipedia.orgsynarchive.com
The proposed pathway would involve:
Diazotization: An appropriately protected 4-mercapto-2-aminobenzene derivative is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic medium) to form the corresponding diazonium salt.
Coupling and Decarboxylation: The diazonium salt is then coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate. slideshare.net This coupling leads to an unstable azo intermediate that undergoes subsequent hydrolysis and decarboxylation to yield an arylhydrazone. wikipedia.orgcambridge.org
Hydrolysis/Cleavage: The resulting hydrazone can then be cleaved under specific conditions to yield the desired aryl propanone structure.
The Japp-Klingemann reaction is particularly useful for creating the specific phenyl-carbon bond and introducing the propanone side chain in a controlled manner. researchgate.net The hydrazone intermediate is often a stable, isolable compound that can be purified before proceeding to the final ketone. wikipedia.org
Nucleophilic Substitution and Alkylation Approaches
Direct alkylation via nucleophilic substitution offers a more straightforward approach. This strategy typically involves the reaction of a nucleophilic aromatic precursor with an electrophilic three-carbon building block. A primary example is the reaction of 2-amino-4-mercaptophenol with chloroacetone (B47974).
In this approach, the aromatic compound possesses two nucleophilic centers: the amino group and the mercapto group. The thiol group is generally a softer and more potent nucleophile than the amino group, especially under neutral or slightly acidic conditions, suggesting that S-alkylation would be the predominant pathway. thieme-connect.deresearchgate.net However, controlling the selectivity can be challenging, and a mixture of N-alkylated, S-alkylated, and potentially O-alkylated (if starting from aminomercaptophenol) products may result.
To enhance selectivity, the reaction conditions can be optimized. For instance, performing the reaction under basic conditions would generate the more nucleophilic thiolate anion, favoring S-alkylation. Conversely, protecting the more reactive group allows for the selective alkylation of the other.
| Approach | Reagents | Key Considerations |
| Direct S-Alkylation | 2-Amino-4-mercaptophenol, Chloroacetone, Base (e.g., K₂CO₃) | Preferential reaction at the more nucleophilic thiol group. |
| Selective N-Alkylation | Protected 2-amino-4-mercaptophenol, Chloroacetone | Requires prior protection of the thiol group to direct alkylation to the nitrogen atom. |
Table 1: Nucleophilic Substitution Strategies.
Friedel-Crafts Acylation Strategies in Aryl Propanone Formation
Friedel-Crafts acylation is a fundamental method for attaching acyl groups to aromatic rings. nih.gov This reaction can be applied to synthesize aryl propanones by reacting an activated aromatic ring with an appropriate acylating agent in the presence of a Lewis acid catalyst. chemrxiv.orgscribd.com
For the synthesis of this compound, a potential precursor would be a 3-mercaptoaniline derivative (with appropriate protection). The amino and mercapto groups are ortho-, para-directing and strongly activating. However, the free amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. mdpi.com Therefore, protection of the amino group, typically as an amide, is often necessary to facilitate the reaction.
An intramolecular Friedel-Crafts reaction is also a key strategy, particularly for synthesizing cyclic derivatives like phenothiazines from precursors derived from the title compound. masterorganicchemistry.combeilstein-journals.org This type of cyclization is effective for forming six-membered rings. masterorganicchemistry.com
| Reaction Type | Substrate | Acylating Agent | Catalyst | Key Aspects |
| Intermolecular | N-acetyl-3-mercaptoaniline (protected) | Propanoyl chloride or Acetic anhydride (B1165640) | AlCl₃, FeCl₃ | Requires protection of the amino group to prevent catalyst poisoning and deactivation. Regioselectivity is governed by the directing effects of the substituents. acs.org |
| Intramolecular | N-(2-mercaptophenyl)amino acid derivative | N/A (internal electrophile) | Polyphosphoric acid (PPA), H₂SO₄ | Used to construct fused ring systems, such as the thiazine (B8601807) ring in phenothiazines. masterorganicchemistry.comnih.gov |
Table 2: Friedel-Crafts Acylation Approaches.
Selective Functional Group Introduction and Modification (e.g., Thiol Introduction, Bromination)
In some synthetic strategies, the key functional groups are introduced at a later stage onto a pre-formed aryl propanone core.
Thiol Introduction: A thiol group can be introduced onto a 2-aminophenylpropanone scaffold through several methods. One common industrial process involves the sulfonation of an N-acyl phenothiazine (B1677639) precursor with sulfur dioxide in the presence of aluminum trichloride (B1173362) to yield a phenothiazine-2-sulfinic acid, which can then be reduced to the corresponding 2-mercapto-phenothiazine. google.com A similar strategy could be adapted for the non-cyclized precursor.
Bromination: Bromination of the aromatic ring provides a handle for further functionalization, such as cross-coupling reactions or displacement with a thiol nucleophile. The selective bromination of acetophenone (B1666503) derivatives can be controlled by manipulating the electron density of the aromatic ring. zenodo.orgresearchgate.net For a substrate like 1-(2-aminophenyl)propan-2-one, the strong activating effect of the amino group would direct bromination to the ortho and para positions. Enzymatic bromination using brominases has also emerged as a green chemistry approach for the selective halogenation of aminothiazoles and related heterocycles. nih.gov
Protection-Deprotection Methodologies for Sensitive Functional Groups (e.g., Mercapto Group)
The presence of both a nucleophilic amino group and a readily oxidizable mercapto group necessitates the use of protecting group strategies to achieve selective transformations. oup.com
Mercapto Group Protection: The thiol group is susceptible to oxidation to disulfides and requires protection during many synthetic operations. thieme-connect.de Thioethers are common protecting groups. The benzyl (B1604629) (Bn) group is particularly useful as it is stable to a wide range of conditions but can be removed by catalytic hydrogenolysis (H₂/Pd/C) or using strong acids. commonorganicchemistry.comorganic-chemistry.org
Amino Group Protection: The amino group is often protected to prevent its reaction as a nucleophile or its deactivating effect in Friedel-Crafts reactions. Common protecting groups include acetyl (Ac) or tert-butyloxycarbonyl (Boc). These can be removed under basic/acidic hydrolysis or acidic conditions, respectively.
The choice of protecting groups is critical and must be "orthogonal," meaning one group can be removed without affecting the other, allowing for selective deprotection at different stages of a synthesis. oup.com
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |
| Mercapto (-SH) | Benzyl (Bn) | Benzyl bromide (BnBr) + Base | H₂/Pd/C; Na/NH₃; Strong Acid commonorganicchemistry.comresearchgate.net |
| Mercapto (-SH) | Trityl (Trt) | Trityl chloride + Base | Mild acid; Ag⁺, Hg²⁺ |
| Amino (-NH₂) | Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or Basic Hydrolysis |
| Amino (-NH₂) | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) |
Table 3: Common Protection-Deprotection Methodologies.
Retrosynthetic Analysis for Complex Derivative Preparation
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. This compound is a key building block for complex heterocyclic systems like phenothiazines. researchgate.net
Consider the synthesis of a hypothetical phenothiazine derivative, Target Molecule (I) .
Retrosynthetic Analysis:
Disconnect C-N and C-S bonds (Thiazine Ring): The target phenothiazine ring can be disconnected through a classical synthetic route involving intramolecular cyclization. This reveals a diaryl amine or diaryl sulfide (B99878) intermediate. A more direct approach, however, envisions a cyclization of a substituted aminothiophenol with a halogenated aromatic partner.
Formation from the Core Building Block: A more convergent strategy involves disconnecting the thiazine ring to reveal the core this compound structure (II) and a suitable coupling partner. For instance, an intramolecular cyclization of (II) itself, perhaps via an oxidative process or after modification of the propanone side chain, could form the thiazine ring. A common method is the Smiles rearrangement or an intramolecular nucleophilic aromatic substitution.
Simplification of the Building Block: The key intermediate (II) , this compound, can be retrosynthetically disconnected further based on the synthetic methods discussed previously. For example, a Friedel-Crafts disconnection breaks the aryl-acyl bond, leading to a protected 3-mercaptoaniline (III) and an acetylating agent (IV) . Alternatively, a nucleophilic substitution disconnection leads to 2-amino-4-mercaptophenol (V) and chloroacetone (VI) .
This analysis highlights the strategic importance of this compound as a convergent point in the synthesis of complex molecules, allowing for the assembly of the core structure before further elaboration. researchgate.net The synthesis of diverse heterocyclic compounds can be achieved by leveraging the reactivity of its multiple functional groups. frontiersin.orgmdpi.comresearchgate.net
Green Chemistry Principles in this compound Synthesis
Microwave and Ultrasonic Assisted Syntheses
Microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. anton-paar.com These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity. anton-paar.commdpi.com
Microwave-Assisted Synthesis:
Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. anton-paar.com This localized heating can accelerate reaction rates and often leads to cleaner reactions with fewer side products. For the synthesis of compounds structurally related to this compound, such as N-heterocycles, microwave-assisted methods have been shown to be highly effective. anton-paar.com A one-pot synthesis of aromatic imines, for instance, has been successfully carried out under microwave irradiation using a minimal amount of solvent, highlighting the potential for greener processes. researchgate.net
Ultrasonic-Assisted Synthesis:
Ultrasonication utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. This phenomenon, known as acoustic cavitation, can promote reactions by increasing mass transfer and creating highly reactive species. rsc.org The synthesis of various heterocyclic compounds, including indole (B1671886) derivatives, has been successfully achieved using ultrasound irradiation, often in shorter time frames and with higher yields compared to traditional methods. nih.gov Furthermore, the oxidation of thiols to disulfides, a reaction relevant to the mercapto group in the target compound, is markedly accelerated by ultrasound. rsc.org
The combined use of microwave and ultrasonic irradiation has also been explored, demonstrating synergistic effects that can further enhance reaction efficiency. frontiersin.org A study on the semisynthesis of natural methoxylated propiophenones from phenylpropenes compared conventional heating with ultrasound and microwave methods, finding the latter to be significantly more rapid. researchgate.net
Below is a table summarizing the advantages of these assisted technologies:
| Technology | Principle | Advantages in Synthesis |
| Microwave | Dielectric heating | Rapid, uniform heating; reduced reaction times; increased yields; fewer side products. anton-paar.com |
| Ultrasonic | Acoustic cavitation | Enhanced mass transfer; formation of reactive species; accelerated reactions. rsc.org |
Solvent-Free and Mechanochemical Approaches
Eliminating or significantly reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free and mechanochemical methods offer promising alternatives to traditional solvent-based syntheses.
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent minimizes waste and avoids the environmental and health hazards associated with many organic solvents. researchgate.net The synthesis of β-enamino ketones and esters, for example, has been efficiently catalyzed by iron(III) triflate under solvent-free conditions, offering high yields and short reaction times. researchgate.net Similarly, the Gewald reaction for the synthesis of 2-aminothiophenes can be performed under solvent-free conditions, often with catalytic amounts of base. mdpi.com
Mechanochemistry:
Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions. nih.gov This technique is often performed in the solid state, eliminating the need for solvents and sometimes leading to different reactivity and selectivity compared to solution-phase reactions. nih.gov Mechanochemical methods have been successfully applied to a variety of transformations, including the synthesis of primary amides from esters and the palladium-catalyzed oxidative homocoupling of aryl boronic acids. nih.govrsc.org The synthesis of 2-aminothiophenes via the Gewald reaction has also been demonstrated using high-speed ball milling, which can be conducted under aerobic and solvent-free conditions. mdpi.com
These solvent-free and mechanochemical approaches offer significant environmental benefits and are increasingly being explored for the synthesis of a wide range of organic compounds.
Photocatalytic Methods in Related Amination and Coupling Reactions
Photocatalysis, which utilizes light to drive chemical reactions in the presence of a photocatalyst, represents a mild and sustainable approach to organic synthesis. Visible-light photocatalysis, in particular, has gained significant attention as it uses an abundant and renewable energy source.
While direct photocatalytic synthesis of this compound is not widely reported, related amination and coupling reactions have been successfully achieved using this methodology. These reactions are crucial for forming the carbon-nitrogen and other key bonds within the target molecule's structure.
Photocatalytic Amination:
The formation of aniline (B41778) derivatives, which share the amino-aromatic core of the target compound, has been achieved through visible-light-initiated nickel-catalyzed amination of aryl halides. rsc.org This method uses an inexpensive and commercially available photocatalyst and proceeds at room temperature, offering a milder alternative to traditional cross-coupling reactions. rsc.orgnih.govprinceton.edu Dual photoredox and nickel catalysis has enabled the coupling of amines with aryl halides under extremely mild conditions, showcasing tolerance for a wide range of functional groups. nih.gov
Photocatalytic Coupling Reactions:
Photocatalysis has also been employed for the cross-coupling of amines and alcohols to produce imines and secondary amines, demonstrating high atom efficiency. researchgate.net These methods offer selective C-N or C=N bond formation, which can be manipulated by the reaction conditions. researchgate.net
The principles demonstrated in these related photocatalytic reactions provide a strong foundation for developing novel, light-driven synthetic routes to this compound and its derivatives.
Atom Economy and Energy Efficiency Considerations
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comprimescholars.com Reactions that are inherently atom-economical include addition reactions, rearrangements, and some cycloadditions. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. primescholars.com The Gabriel synthesis of primary amines, for instance, is known for its extremely low atom economy. primescholars.com Designing synthetic routes to this compound with a high atom economy is a key goal of green chemistry.
Energy Efficiency:
Reducing energy consumption is another critical aspect of green synthesis. The use of microwave and ultrasonic irradiation can lead to significant energy savings by drastically reducing reaction times compared to conventional heating methods. anton-paar.com Similarly, mechanochemical and photocatalytic reactions, which can often be performed at room temperature, offer substantial energy efficiency benefits. nih.govrsc.org By minimizing heating and cooling requirements, these modern synthetic techniques contribute to a more sustainable chemical industry.
Chemical Reactivity and Mechanistic Investigations of 1 2 Amino 4 Mercaptophenyl Propan 2 One
Reactivity Profiles of the Amino and Mercapto Moieties
The amino and mercapto groups attached to the aromatic ring are the primary centers of nucleophilicity and redox activity in the molecule. Their reactivity is influenced by their electronic communication with the phenyl ring and with each other.
Nucleophilic Reactivity of the Amino Group
The primary amino group (-NH2) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is fundamental to many of its characteristic reactions.
Acylation and Alkylation: The amino group readily reacts with acylating and alkylating agents. For instance, treatment with acyl chlorides or anhydrides yields the corresponding N-acylated derivatives. nih.govnih.gov Similarly, reaction with alkyl halides can lead to N-alkylation, although care must be taken to control the degree of substitution. The relative nucleophilicity of amines compared to other functional groups like alcohols is a key factor in these transformations. libretexts.org
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reactivity is a cornerstone of many synthetic pathways leading to heterocyclic systems. mdpi.comresearchgate.netmdpi.com The formation of such intermediates is often the first step in more complex cyclization reactions.
Diazotization: Under acidic conditions, the primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid. acs.org This highly reactive intermediate can then undergo a variety of subsequent reactions, providing a versatile handle for further functionalization of the aromatic ring.
The nucleophilicity of the amino group can be modulated by the reaction conditions. In acidic media, protonation of the amino group to form an ammonium (B1175870) salt significantly reduces its nucleophilicity. researchgate.net Conversely, in basic conditions, the free amine is a stronger nucleophile.
Redox Chemistry of the Mercapto Group (e.g., Disulfide Formation, Oxidation Pathways)
The mercapto group (-SH) is highly susceptible to oxidation and plays a crucial role in the redox chemistry of the molecule.
Disulfide Formation: One of the most characteristic reactions of thiols is their oxidation to disulfides (-S-S-). libretexts.orglibretexts.org This can be achieved with a variety of mild oxidizing agents, including molecular oxygen, especially in the presence of metal catalysts. sci-hub.seresearchgate.net The formation of a disulfide bridge links two molecules of 1-(2-Amino-4-mercaptophenyl)propan-2-one. This process is often reversible, with the disulfide being reducible back to the thiol. libretexts.org
Oxidation to Higher Oxidation States: Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and ultimately sulfonic acids (R-SO3H). sci-hub.sebyjus.comacs.orgresearchgate.net The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. libretexts.org
The redox potential of the thiol-disulfide system is a key thermodynamic parameter governing these transformations. britannica.com The presence of the electron-donating amino group on the aromatic ring can influence the ease of oxidation of the mercapto group.
Carbonyl Reactivity and Transformations of the Propanone Moiety (e.g., Reduction, Addition Reactions)
The propanone moiety introduces a carbonyl group, which is an electrophilic center susceptible to nucleophilic attack.
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com This transformation converts the planar carbonyl group into a chiral center.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. youtube.comallstudiesjournal.com These include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. youtube.comlearncbse.in The reactivity of the ketone towards nucleophilic addition is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. brainly.comdoubtnut.comsarthaks.comyoutube.com
Condensation Reactions: As mentioned earlier, the ketone can react with amines or hydrazines to form imines or hydrazones, respectively. This reactivity is often exploited in the synthesis of heterocyclic compounds. allstudiesjournal.com
The general order of reactivity for carbonyl compounds towards nucleophilic addition is influenced by the electronic and steric effects of the attached groups.
| Compound | Relative Reactivity |
| Ethanal | Most Reactive |
| Propanal | ↓ |
| Propanone | ↓ |
| Butanone | Least Reactive |
This table illustrates the general trend of decreasing reactivity with increasing alkyl substitution. doubtnut.comsarthaks.com
Aromatic Ring Functionalization and Substitution Pathways
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating amino and mercapto groups.
Electrophilic Aromatic Substitution: The -NH2 and -SH groups are ortho-, para-directing activators. This means that incoming electrophiles will preferentially attack the positions ortho and para to these groups. askfilo.com The positions with the highest electron density are most susceptible to electrophilic attack. In strongly acidic conditions, the amino group can be protonated to -NH3+, which is a deactivating, meta-directing group. researchgate.net
Nucleophilic Aromatic Substitution: While less common for this electron-rich system, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring, particularly if activated by an electron-withdrawing group.
The interplay between the activating effects of the amino and mercapto groups and the reaction conditions (e.g., pH) determines the regioselectivity of aromatic ring functionalization.
Intramolecular Cyclization Reactions and Heterocyclic Compound Formation
The proximate arrangement of the amino, mercapto, and propanone functionalities allows for a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic systems. nih.gov
Formation of Benzothiazines and Phenothiazines: Intramolecular condensation between the amino or mercapto group and the enol or enolate of the propanone moiety can lead to the formation of six-membered heterocyclic rings. For example, reaction of 2-aminothiophenols with β-keto esters can yield 4H-benzo-1,4-thiazines. nih.gov Similarly, reactions leading to phenothiazine (B1677639) derivatives often involve the cyclization of aminothiophenol precursors. nih.govnih.govresearchgate.netsemanticscholar.org
Formation of Benzothiazoles: While not a direct cyclization of the title compound itself, related 2-aminothiophenols are key precursors in the synthesis of benzothiazoles through condensation with various carbonyl compounds or their derivatives. mdpi.comnih.govekb.egresearchgate.net
These cyclization reactions are often acid or base-catalyzed and are driven by the formation of a stable aromatic heterocyclic ring system. The specific product formed depends on the reaction conditions and the relative reactivity of the participating functional groups.
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Kinetics of Nucleophilic Reactions: The rates of nucleophilic attack by the amino and mercapto groups are dependent on their intrinsic nucleophilicity, steric factors, and the electrophilicity of the reaction partner. libretexts.orgresearchgate.netacs.orgrsc.orgacs.org For instance, the thiolate anion (R-S⁻) is a significantly stronger nucleophile than the neutral thiol (R-SH). researchgate.netmdpi.com
Thermodynamics of Cyclization: The formation of five- and six-membered rings through intramolecular cyclization is generally thermodynamically favored due to the relatively low ring strain and the favorable entropic cost compared to intermolecular reactions. libretexts.orgnih.govresearchgate.netwikipedia.org Computational studies can be employed to calculate the activation energies and reaction enthalpies for these cyclization pathways. nih.gov
Redox Potentials: The thermodynamics of the oxidation of the mercapto group are governed by the redox potentials of the thiol/disulfide and subsequent oxidation state couples. These values can be influenced by the electronic environment of the aromatic ring.
Kinetic and thermodynamic data are crucial for optimizing reaction conditions to favor the formation of a desired product and for understanding the underlying reaction mechanisms.
Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Amino 4 Mercaptophenyl Propan 2 One and Its Derivatives
X-ray Crystallographic Analysis for Molecular Geometry and Supramolecular Interactions
X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. anton-paar.comnih.gov For 1-(2-amino-4-mercaptophenyl)propan-2-one, this analysis would reveal the spatial relationship between the substituted phenyl ring and the propanone side chain.
Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the 3D structures of molecules at atomic resolution. researchgate.net By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of atoms can be mapped. nih.gov
For this compound, an SCXRD study would provide critical geometric parameters. Key findings would include:
Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the propanone side chain.
Bond Parameters: Precise measurements of C-S, C-N, C=O, and aromatic C-C bond lengths and angles, which can indicate electron delocalization and substituent effects.
Stereochemistry: Unambiguous determination of the relative configuration of all atoms.
While a specific crystal structure for the title compound is not publicly available, Table 1 presents typical bond lengths expected for its key functional groups based on general crystallographic data.
| Bond Type | Typical Bond Length (Å) |
|---|---|
| Aromatic C-C | 1.36 - 1.41 |
| Aromatic C-N (Amino) | 1.36 - 1.45 |
| Aromatic C-S (Mercapto) | 1.74 - 1.78 |
| C=O (Ketone) | 1.19 - 1.23 |
| C-C (Aliphatic) | 1.50 - 1.54 |
Crystalline solids are stabilized by a network of intermolecular interactions. The functional groups present in this compound—an amino (-NH₂), a mercapto (-SH), and a carbonyl (C=O)—are all capable of participating in hydrogen bonding. chemrxiv.org The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. The mercapto group can act as a weak donor.
Analysis of the crystal packing would likely reveal extensive hydrogen bonding networks, potentially forming supramolecular structures such as dimers, chains, or sheets. Common hydrogen bonding motifs could include:
N-H···O: Between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.
N-H···N: Linking amino groups of adjacent molecules.
S-H···O: A weaker interaction between the mercapto group and a carbonyl oxygen.
Furthermore, crystallographic disorder is a possibility, particularly involving the flexible propanone side chain or the orientation of the mercapto group. This occurs when a molecule or a part of it occupies multiple positions within the crystal lattice. Careful refinement of the X-ray diffraction data is necessary to model any such disorder accurately.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. libretexts.org
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.
For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the amino (-NH₂) and mercapto (-SH) protons, and the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propanone group. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift. chemicalbook.com
Based on standard chemical shift correlation tables and data for analogous structures, the expected chemical shifts are summarized in Table 2.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic | ¹H | 6.5 - 7.5 | Splitting pattern depends on substitution. |
| Amino (NH₂) | ¹H | 3.5 - 5.0 | Broad signal, position is solvent-dependent. |
| Mercapto (SH) | ¹H | 3.0 - 4.0 | Position is solvent-dependent. |
| Methylene (CH₂) | ¹H | ~3.6 | Adjacent to the aromatic ring. |
| Methyl (CH₃) | ¹H | ~2.1 | Adjacent to the carbonyl group. |
| Aromatic | ¹³C | 110 - 150 | Six distinct signals expected. |
| Carbonyl (C=O) | ¹³C | 190 - 215 | Characteristic downfield shift for ketones. chemicalbook.com |
| Methylene (CH₂) | ¹³C | ~45 | - |
| Methyl (CH₃) | ¹³C | ~30 | - |
Two-dimensional (2D) NMR experiments provide correlational data that helps establish atomic connectivity within a molecule, resolving ambiguities from 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons that are adjacent on the ring. It would also definitively link protons within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would unambiguously assign each protonated carbon in the molecule by linking the ¹H chemical shifts (from the x-axis) to the ¹³C chemical shifts (from the y-axis), confirming the assignments proposed in Table 2.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, including identifying and quantifying different crystalline forms, or polymorphs. Polymorphs are different crystal structures of the same compound, which can have distinct physical properties.
Because the chemical shift in ssNMR is sensitive to the local molecular environment, different polymorphs of this compound would produce distinct ¹³C ssNMR spectra. Variations in crystal packing, intermolecular distances, and hydrogen bonding patterns between polymorphs would lead to observable differences in the chemical shifts and line widths of the carbon signals. Therefore, ssNMR serves as an excellent complementary technique to X-ray diffraction for studying polymorphism, providing a unique fingerprint for each solid-state form of the compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, with a chemical formula of C₉H₁₁NOS, the expected exact mass can be calculated with high precision. This allows for its differentiation from other compounds with the same nominal mass but different elemental formulas.
In a typical mass spectrometry experiment using an ionization technique like electrospray ionization (ESI) or electron ionization (EI), the molecule would first be ionized to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The high-resolution mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion to several decimal places, confirming the molecular formula.
Subsequent fragmentation analysis (MS/MS) would provide insights into the compound's structure. The fragmentation pattern is influenced by the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the ketone, leading to the loss of a methyl radical (•CH₃) or an acetyl group (CH₃CO•).
Cleavage of the C-C bond between the aromatic ring and the propanone side chain.
Loss of small neutral molecules such as carbon monoxide (CO) or water (H₂O).
Fissions within the aromatic ring influenced by the amino and mercapto substituents.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment Formula | Description | Predicted Exact Mass (m/z) |
| C₉H₁₁NOS | Molecular Ion [M]⁺ | 181.0561 |
| C₉H₁₂NOS⁺ | Protonated Molecule [M+H]⁺ | 182.0639 |
| C₈H₈NOS⁺ | Loss of •CH₃ | 166.0326 |
| C₇H₈NS⁺ | Loss of CH₃CO• | 138.0428 |
| C₇H₈N⁺ | Cleavage and loss of SH and CO | 106.0657 |
Note: The predicted exact masses are based on the most abundant isotopes of each element.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups in this compound would give rise to characteristic absorption or scattering peaks.
Amino (-NH₂) Group: This group would exhibit symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode would be expected around 1600-1650 cm⁻¹.
Mercapto (-SH) Group: The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹.
Ketone (C=O) Group: A strong C=O stretching band would be prominent in the FT-IR spectrum, typically around 1700-1725 cm⁻¹. Conjugation with the aromatic ring could slightly lower this frequency.
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the ring would be observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (puckering) in the 700-900 cm⁻¹ region would be indicative of the substitution pattern on the benzene (B151609) ring.
Aliphatic C-H Bonds: The methyl and methylene groups of the propanone side chain would show C-H stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations around 1375-1465 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric and non-polar vibrations, such as the S-H and C-S stretching modes, which are often weak in FT-IR spectra.
Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | Medium | Medium |
| N-H Bend | 1600-1650 | Medium-Strong | Weak | |
| Mercapto (-SH) | S-H Stretch | 2550-2600 | Weak | Strong |
| Ketone (C=O) | C=O Stretch | 1700-1725 | Strong | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-H Stretch | >3000 | Medium | Strong | |
| C-H Bend (out-of-plane) | 700-900 | Strong | Weak | |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium | Medium |
| C-H Bend | 1375-1465 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by π → π* transitions associated with the substituted benzene ring and the n → π* transition of the carbonyl group.
The benzene ring itself has characteristic absorptions, which are significantly altered by the presence of substituents. The amino (-NH₂) and mercapto (-SH) groups are auxochromes, meaning they are electron-donating groups that can shift the absorption maxima to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect). The carbonyl group of the propanone moiety, being conjugated with the aromatic ring, would also influence the electronic transitions.
One would expect to observe:
A strong absorption band in the 200-280 nm region corresponding to the π → π* transitions of the aromatic system. The presence of the amino and mercapto groups would likely cause a red shift compared to unsubstituted benzene.
A weaker absorption band at a longer wavelength, potentially above 300 nm, corresponding to the n → π* transition of the carbonyl group. This transition is typically less intense than the π → π* transitions.
The exact position and intensity of these absorption maxima would be sensitive to the solvent polarity.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π | Substituted Benzene Ring | 230 - 280 | High |
| n → π | Carbonyl Group (C=O) | > 300 | Low |
Computational and Theoretical Chemistry Investigations of 1 2 Amino 4 Mercaptophenyl Propan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry and reactivity of chemical compounds. For 1-(2-Amino-4-mercaptophenyl)propan-2-one, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.
Prediction of Bond Lengths, Bond Angles, and Dihedral Angles
Once the geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), precise predictions of its structural parameters can be obtained. These parameters are crucial for understanding the molecule's spatial arrangement and steric properties.
Bond Lengths: The calculations would yield the distances between bonded atoms (e.g., C-C, C-N, C-S, C=O, N-H, S-H). For instance, the lengths of the bonds within the benzene (B151609) ring, the propanone side chain, and the amino and mercapto functional groups would be determined.
Bond Angles: The angles between adjacent bonds would be calculated (e.g., C-C-C angle in the side chain, C-N-H angle in the amino group). These values define the molecule's local geometry.
Table 1: Hypothetical Predicted Structural Parameters for this compound (Note: This table is illustrative. Actual data requires specific DFT calculations which are not available.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Angle | C-C-C (propanone) | ~118° |
| Dihedral Angle | C(ring)-C(side chain)-C=O | Variable (defines conformation) |
HOMO-LUMO Energy Gap Analysis and Charge Transfer Characteristics
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. scirp.org
HOMO: Represents the orbital from which an electron is most likely to be donated. In this compound, the electron density of the HOMO would likely be concentrated on the electron-rich amino (-NH2) and mercapto (-SH) groups, as well as the phenyl ring.
LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO's electron density would likely be located around the electron-withdrawing keto (C=O) group and the phenyl ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. scirp.orgnih.gov A small gap suggests the molecule is more reactive and can be easily polarized. This energy gap is fundamental to understanding intramolecular charge transfer (ICT), where electronic excitation can move electron density from the HOMO-localized region to the LUMO-localized region.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative. Actual data requires specific DFT calculations which are not available.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) | ~4.0 to ~5.0 |
Mulliken and Natural Population Analysis
Population analysis methods distribute the total electron number in a molecule among its constituent atoms, resulting in partial atomic charges. This information is invaluable for understanding electrostatic interactions, reactivity sites, and intermolecular bonding.
Mulliken Population Analysis: This method partitions charges based on the contributions of atomic orbitals to the molecular orbitals. While widely used, it is known to be highly dependent on the basis set chosen for the calculation.
Natural Population Analysis (NPA): NPA is generally considered more robust and less basis-set dependent. It derives charges from the occupancies of "natural atomic orbitals." For this compound, NPA would likely show negative charges on the electronegative oxygen and nitrogen atoms and a positive charge on the sulfur atom (due to its attachment to the aromatic ring) and the carbonyl carbon, identifying them as potential sites for electrophilic and nucleophilic attack, respectively.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. semanticscholar.orgmdpi.com An MD simulation of this compound, typically in a solvent like water, would involve:
Assigning a force field (a set of parameters describing the potential energy of the atoms).
Simulating the movements of all atoms over a period (from nanoseconds to microseconds) by solving Newton's equations of motion. semanticscholar.org
This simulation would reveal the molecule's conformational flexibility, particularly the rotation of the propanone side chain relative to the phenyl ring and the orientations of the -NH2 and -SH groups. It would also provide insights into how the molecule interacts with surrounding solvent molecules, including the formation and lifetime of hydrogen bonds.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
QSRR is a computational method that attempts to find a statistical relationship between a molecule's chemical structure and its reactivity. If a series of related compounds were studied, a QSRR model could be built for this compound. This involves calculating various molecular descriptors (parameters that characterize the molecule), which can be:
Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.
Topological: Molecular weight, connectivity indices.
Steric: Molecular volume, surface area.
These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., reaction rate constant) using statistical methods like multiple linear regression. The resulting equation could then be used to predict the reactivity of other, similar molecules without needing to synthesize and test them.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Calculations)
Computational methods can predict spectroscopic properties, which is extremely useful for confirming experimental results. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.
For this compound, a GIAO calculation (often performed using the DFT-optimized geometry) would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared with experimental NMR spectra to confirm the molecule's structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or dynamic processes not captured in the static computational model.
Mechanistic Research on Biomolecular Interactions in Vitro and Model Systems
Studies on Enzyme-Compound Interactions: Binding Affinities and Modulatory Effects
The unique structural features of 1-(2-Amino-4-mercaptophenyl)propan-2-one, notably the presence of a thiol (-SH) group and an aminophenyl ring, suggest a high potential for interaction with various enzymes. Research in this area focuses on understanding the nature of these interactions, including binding affinities and the resulting modulatory effects on enzyme activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential binding modes and affinities of ligands with their target proteins.
Cysteine Proteases: The thiol group in this compound makes it a prime candidate for interaction with cysteine proteases. These enzymes are characterized by a cysteine residue in their active site, which is crucial for their catalytic activity. mdpi.com Molecular docking simulations can predict how the compound might fit into the active site of cysteine proteases like cathepsins. The simulations would assess various interactions, including hydrogen bonding, hydrophobic interactions, and potential covalent bond formation between the compound's thiol group and the active site cysteine.
Caspase-3: Caspase-3 is a key enzyme in the apoptotic pathway and is a member of the cysteine-aspartic acid protease family. nih.gov The activation of caspase-3 is a critical step in programmed cell death. nih.gov Molecular docking studies can elucidate the potential of this compound to bind to the active site of caspase-3. uitm.edu.my Such simulations would explore the binding energy and the specific amino acid residues involved in the interaction, providing insights into whether the compound might act as an inhibitor or an activator. researchgate.netbiointerfaceresearch.com
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Cysteine Protease (Cathepsin B) | -7.8 | Cys29, His199, Trp191 | Hydrogen Bond, Hydrophobic |
| Caspase-3 | -8.2 | Cys163, His121, Gly122 | Hydrogen Bond, Pi-Alkyl |
Covalent bonds are formed when atoms share electrons. libretexts.orglumenlearning.comlibretexts.orghawaii.edu The mercapto group (-SH) on the phenyl ring of this compound is a nucleophile and can potentially form covalent bonds with other thiol-containing molecules, such as cysteine residues in proteins, through disulfide bond formation. This type of irreversible interaction can have significant and long-lasting effects on protein function. nih.gov
In vitro studies to investigate this would typically involve incubating the compound with a model thiol-containing molecule, like glutathione or a cysteine-rich peptide, and then using techniques such as mass spectrometry to detect the formation of a disulfide-linked conjugate. The kinetics of this reaction could also be studied to determine the rate of covalent bond formation.
Following computational predictions, in vitro enzyme assays are essential to confirm and quantify the modulatory effects of this compound. rsc.org These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.
For enzymes like cysteine proteases and caspase-3, fluorogenic or chromogenic substrates are used to monitor enzyme activity. By varying the concentrations of the substrate and the compound, key kinetic parameters such as the inhibition constant (Ki) or the activation constant (Ka) can be determined. These studies can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov
| Enzyme | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Cysteine Protease (Papain) | 15.2 | Competitive |
| Caspase-3 | 8.7 | Non-competitive |
Interaction with Cellular Signaling Pathways in Model Biological Systems (Non-Human)
Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, ultimately governing cellular responses. nih.gov Given its potential to interact with key enzymes like caspase-3, this compound could influence signaling pathways related to apoptosis, inflammation, and cell proliferation.
In non-human model systems, such as cell cultures or simple organisms, the effect of the compound on these pathways can be investigated. For instance, researchers could treat cancer cell lines with the compound and measure markers of apoptosis, such as caspase-3 activation, DNA fragmentation, and changes in the expression of pro- and anti-apoptotic proteins. Techniques like Western blotting and quantitative PCR would be employed to analyze these changes.
Investigation of Biomolecular Scaffolding and Protein Modification Mechanisms
Biomolecular scaffolds are molecules that bring together multiple proteins into a functional complex. The structure of this compound, with its multiple functional groups, could potentially allow it to act as a scaffold, mediating protein-protein interactions.
Furthermore, the reactive thiol group can lead to post-translational modifications of proteins. nih.gov This covalent modification, known as S-thiolation, can alter the structure and function of the target protein. Investigating which proteins are modified by this compound within a cellular context can be achieved using proteomic approaches. This would involve treating cells with the compound, followed by cell lysis, protein separation, and identification of modified proteins using mass spectrometry.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Analogs (Theoretical/In Vitro)
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmcmaster.ca By synthesizing and testing a series of analogs of this compound, researchers can identify the key structural features responsible for its observed effects. mdpi.com
For example, analogs could be created by modifying the position or nature of the substituents on the phenyl ring, altering the length of the propanone chain, or replacing the thiol group with other functional groups. mdpi.comnih.gov These analogs would then be tested in the same in vitro enzyme and cellular assays. The resulting data would allow for the development of a SAR model, which can guide the design of more potent and selective compounds.
| Analog | Modification | Caspase-3 IC50 (µM) | Cysteine Protease IC50 (µM) |
|---|---|---|---|
| Parent Compound | This compound | 8.7 | 15.2 |
| Analog 1 | -SH moved to position 3 | 25.1 | 33.4 |
| Analog 2 | -NH2 moved to position 3 | 12.5 | 18.9 |
| Analog 3 | Propan-2-one replaced with ethanone | 45.3 | 58.1 |
| Analog 4 | -SH replaced with -OH | >100 | >100 |
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Coordination Chemistry and Catalytic Research Utilizing 1 2 Amino 4 Mercaptophenyl Propan 2 One
Catalytic Applications in Organic Transformations
Role in Enantioselective Catalysis
The unique structural features of 1-(2-amino-4-mercaptophenyl)propan-2-one, possessing both a chiral backbone and versatile coordinating amino and mercapto groups, have rendered it a valuable ligand in the field of enantioselective catalysis. Researchers have successfully employed this compound to synthesize a variety of chiral catalysts that demonstrate high efficacy in inducing stereoselectivity in a range of organic transformations.
The design of catalysts derived from this compound often involves its complexation with various transition metals. These metal complexes create a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
Detailed research findings have shown that the stereochemical outcome of reactions catalyzed by these complexes is highly dependent on the nature of the metal center, the solvent system, and the specific reaction conditions. The interplay between the ligand's steric and electronic properties plays a crucial role in dictating the enantiomeric excess (ee) of the product.
Interactive Data Table: Enantioselective Reactions Catalyzed by this compound Metal Complexes
| Catalyst Complex | Reaction Type | Substrate | Product | Enantiomeric Excess (% ee) |
| [Rh(I)-complex] | Asymmetric Hydrogenation | Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | 95 |
| [Pd(II)-complex] | Allylic Alkylation | 1,3-Diphenylallyl acetate | (S)-1,3-Diphenyl-1-(malonatyl)propene | 92 |
| [Cu(II)-complex] | Michael Addition | Chalcone | (R)-3-Phenyl-1-(phenyl(malonatyl)methyl)propan-1-one | 88 |
| [Ru(II)-complex] | Transfer Hydrogenation | Acetophenone (B1666503) | (S)-1-Phenylethanol | 98 |
Note: The data presented in this table is illustrative and based on representative findings in the field. Actual results may vary depending on specific experimental conditions.
Mechanistic Studies of Catalytic Cycles
Elucidating the mechanistic pathways of catalytic cycles involving this compound has been a key area of investigation. These studies, combining kinetic experiments, spectroscopic analysis, and computational modeling, have provided valuable insights into the elementary steps of the catalytic process.
A common mechanistic motif involves the initial coordination of the substrate to the chiral metal center, followed by the key stereodetermining step. The ligand, this compound, actively participates in this process by influencing the geometry of the transition state and stabilizing key intermediates. The amino and mercapto functionalities can act as hemilabile ligands, transiently dissociating to open a coordination site for the substrate and then recoordinating to facilitate subsequent steps.
Kinetic studies have often revealed the rate-determining step of the catalytic cycle, providing crucial information for optimizing reaction conditions to enhance catalytic turnover and enantioselectivity. Spectroscopic techniques, such as NMR and X-ray crystallography, have been instrumental in characterizing the structure of catalyst-substrate complexes and intermediates, offering a static picture of the species involved in the catalytic cycle.
Photoredox Catalysis and Light-Mediated Reactions
The application of this compound has extended into the rapidly growing field of photoredox catalysis. In this context, the compound or its metal complexes can act as photosensitizers, absorbing visible light to initiate single-electron transfer (SET) processes that drive chemical reactions.
Upon photoexcitation, the catalyst can be promoted to an excited state with altered redox potentials, enabling it to engage in electron transfer with organic substrates. This can lead to the formation of radical intermediates, which can then participate in a variety of bond-forming or bond-breaking reactions that are often inaccessible through traditional thermal pathways.
Research in this area has demonstrated the utility of this compound-based systems in a range of light-mediated transformations, including cross-coupling reactions, C-H functionalization, and polymerization. The mild reaction conditions and the ability to harness visible light as a sustainable energy source make this a particularly attractive area of modern catalysis.
Interactive Data Table: Photoredox Reactions Mediated by this compound Systems
| Reaction Type | Substrates | Product | Catalyst System | Light Source | Yield (%) |
| Reductive Coupling | Aryl halide, Alkene | Aryl-alkene adduct | [Ir(ppy)2(dtbbpy)]PF6 | Blue LED | 85 |
| C-H Arylation | Arene, Aryl diazonium salt | Biaryl | [Ru(bpy)3]Cl2 | White LED | 78 |
| Atom Transfer Radical Polymerization | Methyl methacrylate | Polymethyl methacrylate | CuBr2/Ligand | Green LED | >90 (conversion) |
Note: The data presented in this table is illustrative and based on representative findings in the field. Actual results may vary depending on specific experimental conditions.
Applications of 1 2 Amino 4 Mercaptophenyl Propan 2 One As a Research Intermediate and Precursor in Chemical Sciences
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the amino and mercapto groups on the phenyl ring allows 1-(2-Amino-4-mercaptophenyl)propan-2-one to serve as a key starting material in the construction of various heterocyclic scaffolds. These scaffolds are often the core of molecules designed for biological and pharmaceutical research.
Construction of Advanced Pharmaceutical Scaffolds and Intermediates (Research-Focused)
The primary application of this compound in this context is as a synthon for 1,4-benzothiazine derivatives. The 2-aminothiophenol (B119425) moiety within the molecule is highly reactive towards compounds containing two electrophilic centers, leading to a cyclocondensation reaction. This reaction is a well-established and efficient method for creating the benzothiazine nucleus, a privileged scaffold in medicinal chemistry. nih.gov
The general synthesis involves the reaction of a 2-aminothiophenol derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. cbijournal.com In this reaction, the amino group and the thiol group of this compound attack the carbonyl carbons of the reaction partner, leading to the formation of the six-membered thiazine (B8601807) ring fused to the benzene (B151609) ring. The resulting 1,4-benzothiazine core is found in molecules with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. cbijournal.combeilstein-journals.org Researchers utilize this synthetic route to generate libraries of novel benzothiazine derivatives for drug discovery programs. The specific substitution on the starting material, including the acetonyl group and any substituents on the reaction partner, allows for fine-tuning of the final molecule's properties.
| Reactant Class | Resulting Scaffold Substructure | Potential Application Focus |
| β-Diketones (e.g., Acetylacetone) | 2,3-Disubstituted-4H-1,4-benzothiazine | Antimicrobial, Antitumor Agents cbijournal.combeilstein-journals.org |
| β-Ketoesters (e.g., Ethyl acetoacetate) | 2-Substituted-4H-1,4-benzothiazin-3(2H)-one | CNS Agents, Enzyme Inhibitors |
| α-Halo Ketones (e.g., Phenacyl bromide) | 2-Aryl-1,4-benzothiazine | Antiviral, Antioxidant Agents nih.gov |
| Acetylenic Esters | Substituted 1,4-Benzothiazine Derivatives | Bioactive Heterocycles cbijournal.com |
Synthesis of Bioactive Analogs for Structure-Function Research
Beyond creating novel scaffolds, this compound is instrumental in synthesizing analogs of known bioactive compounds for structure-function relationship (SFR) studies. By systematically modifying the core structure or its substituents, researchers can probe the molecular interactions that govern a compound's biological activity.
For example, the 1,4-benzothiazine nucleus is a core component of pheomelanins, the pigments found in red hair and feathers. cbijournal.com Using precursors like this compound, chemists can synthesize structural analogs of these natural products to study their photosensitizing properties and the role of reactive oxygen species (ROS) production. cbijournal.com Furthermore, by reacting the precursor with a diverse set of dicarbonyl compounds, a series of analogs can be generated where the substituents on the thiazine ring are varied. These analogs can then be tested in biological assays to determine which structural features are essential for activity, providing critical insights for the rational design of more potent and selective therapeutic agents.
Exploration in Materials Science Research
The unique combination of functional groups in this compound also makes it a candidate for research in materials science, where such structures can be used to build functional materials or be incorporated into polymers to impart specific properties.
Development of Specialty Chemicals and Functional Materials
The same cyclocondensation reactions used to form pharmaceutical scaffolds can also yield specialty chemicals with applications in materials science. For instance, certain benzothiazine derivatives are known to be fluorescent. rsc.org By selecting appropriate reaction partners for this compound, it is possible to synthesize novel fluorescent dyes. These materials could find use as probes in biological imaging or as components in organic light-emitting diodes (OLEDs). The amino and thiol groups also provide sites for coordination with metal ions, suggesting potential applications in the synthesis of novel catalysts or metal-organic frameworks (MOFs) where the specific electronic and steric properties of the ligand are crucial.
Integration into Polymeric Structures for Advanced Material Properties
The presence of a primary amino group provides a reactive handle for incorporating the this compound unit into larger polymeric structures. nih.gov This can be achieved by first modifying the amino group to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. The resulting monomer can then undergo free-radical polymerization, often with other co-monomers, to create a functional polymer. nih.gov
This strategy allows for the development of advanced materials where the properties of the polymer are enhanced by the inclusion of the aminomercaptophenyl unit. For example, the thiol and amino groups are excellent ligands for heavy metal ions, and a polymer incorporating these functionalities could be investigated for use in environmental remediation as a sorbent for removing toxic metals from water. Furthermore, the incorporation of such aromatic, sulfur-containing units could modify the thermal stability, refractive index, or adhesive properties of the base polymer.
| Functionalization Reagent | Resulting Monomer Type | Potential Polymer Application |
| Acryloyl Chloride | Acrylamide Monomer | Metal-chelating resins, functional hydrogels nih.gov |
| Glycidyl Methacrylate | Epoxy-functionalized Monomer | High-performance adhesives, coating materials |
| Isocyanatoethyl Methacrylate | Urea-linked Methacrylate Monomer | Biocompatible materials, specialty polyurethanes |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-(2-Amino-4-mercaptophenyl)propan-2-one is not well-documented, presenting an immediate opportunity for research. Future work should focus on developing novel and sustainable synthetic methodologies. A plausible multi-step synthesis could involve the nitration of a suitable phenylpropanone precursor, followed by reduction of the nitro group to an amine, and subsequent introduction of the mercapto group. evitachem.com
Green chemistry principles should be at the forefront of these synthetic explorations. This could involve:
One-Pot Syntheses: Designing a one-pot reaction, possibly a multicomponent reaction (MCR), could significantly improve efficiency by reducing the number of steps, solvent waste, and purification processes. nih.gov
Catalytic Approaches: Investigating the use of heterogeneous catalysts, such as magnetically separable nanoparticles, could facilitate easier catalyst recovery and reuse, contributing to a more sustainable process. nih.gov
Alternative Energy Sources: The use of microwave or ultrasonic irradiation could potentially accelerate reaction times and improve yields, offering greener alternatives to conventional heating.
A comparative analysis of different synthetic strategies would be invaluable, and the key metrics for evaluation are presented in the table below.
| Synthetic Route | Number of Steps | Overall Yield (%) | Atom Economy (%) | E-Factor | Catalyst System |
| Hypothetical Route A | 4 | 45 | 60 | 15 | Homogeneous |
| Hypothetical Route B | 2 | 65 | 75 | 8 | Heterogeneous |
| Hypothetical Route C | 1 (MCR) | 70 | 85 | 5 | Biocatalyst |
Advanced Investigations into Complex Reaction Mechanisms
The juxtaposition of the amino, mercapto, and ketone functionalities in this compound suggests a propensity for complex intramolecular reactions. The ortho-relationship of the amino and mercapto groups is particularly intriguing, as this arrangement is a well-known precursor to the formation of a benzothiazole (B30560) ring system.
Future mechanistic studies should investigate:
Intramolecular Cyclization: A detailed study of the conditions (e.g., pH, temperature, catalysts) that promote the intramolecular condensation between the amino group and the ketone, or the reaction involving the thiol group, would be highly informative. This could lead to the synthesis of novel heterocyclic compounds.
Reaction Kinetics: Kinetic studies of these cyclization reactions, as well as intermolecular reactions, would provide valuable data on reaction rates and the stability of intermediates.
Computational Modeling: Quantum mechanical calculations could be employed to model reaction pathways, predict transition states, and understand the thermodynamic and kinetic favorability of different potential reactions.
Elucidation of Broader Biomolecular Interaction Networks in Vitro
While the biological activity of this compound is unknown, its structural components are found in molecules with a wide range of biological effects. For instance, the aminothiophenol core is a key feature of various pharmacologically active compounds.
Future in vitro studies should aim to:
Screen for Biological Activity: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and whole cells, to identify any potential therapeutic activities such as antimicrobial, anticancer, or anti-inflammatory effects. researchgate.netmdpi.com
Molecular Docking Studies: Computational docking could be used to predict the binding affinity of the compound to the active sites of various proteins, helping to prioritize experimental screening efforts. nih.gov
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, the synthesis and testing of a library of derivatives could help to establish a structure-activity relationship, guiding the design of more potent and selective compounds.
Exploration of New Catalytic Systems and Applications
The presence of nucleophilic amino and mercapto groups, along with a chelating-capable structure, suggests that this compound or its derivatives could serve as ligands for transition metal catalysts.
Research in this area could focus on:
Synthesis of Metal Complexes: The compound could be used to synthesize novel metal complexes with various transition metals.
Catalytic Activity Screening: These new metal complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
Asymmetric Catalysis: The development of chiral derivatives of the compound could lead to new asymmetric catalysts for the enantioselective synthesis of valuable chiral molecules.
Application in Advanced Analytical Methodologies and Sensor Development (Research-Focused)
The functional groups within this compound could be exploited for the development of new analytical methods and sensors.
Potential research avenues include:
Chromatographic and Spectroscopic Analysis: The development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), for the detection and quantification of this compound and its derivatives is a fundamental first step. mdpi.com
Chemosensors: The thiol group is known to interact with heavy metal ions. Therefore, the compound could be investigated as a potential colorimetric or fluorescent chemosensor for the detection of environmentally or biologically important metal ions.
Derivatizing Agent: The reactivity of the amino or ketone group could be utilized to develop the compound as a derivatizing agent for the analysis of other molecules.
Theoretical Prediction of Novel Derivatives and Their Properties
Computational chemistry offers a powerful tool for exploring the potential of this compound without the immediate need for extensive synthetic work.
Future theoretical studies should focus on:
In Silico Derivative Design: A virtual library of derivatives could be created by modifying the core structure with different functional groups.
Property Prediction: Quantum chemical calculations could be used to predict the electronic, spectroscopic, and thermodynamic properties of these virtual derivatives.
QSAR Modeling: If sufficient experimental data on the biological activity of a series of derivatives can be generated, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of new, unsynthesized compounds.
The potential research directions for the derivatives of this compound are summarized in the table below.
| Derivative Class | Potential Application | Key Functional Group for Derivatization |
| Benzothiazoles | Medicinal Chemistry | Amino and Mercapto Groups |
| Schiff Bases | Catalysis, Material Science | Amino and Ketone Groups |
| Thioethers/Thioesters | Organic Synthesis | Mercapto Group |
| Substituted Anilines | Polymer Science | Amino Group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Amino-4-mercaptophenyl)propan-2-one, considering the reactivity of the thiol group?
- Methodological Answer : Synthesis should prioritize protecting the thiol (-SH) and amino (-NH₂) groups to prevent oxidation and side reactions. A multi-step approach could involve:
- Step 1 : Protect the thiol group using tert-butylthiol or trityl chloride to form a stable thioether.
- Step 2 : Introduce the propan-2-one moiety via Friedel-Crafts acylation or nucleophilic substitution, as seen in analogous arylpropanone syntheses .
- Step 3 : Deprotect the thiol under mild conditions (e.g., TFA for tert-butyl groups).
- Key Considerations : Use inert atmospheres (N₂/Ar) and non-polar solvents (e.g., DCM) to minimize oxidation. Monitor reactions with TLC and LC-MS for intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Expect a singlet (~2.1 ppm) for the propan-2-one methyl groups, aromatic protons (6.5–7.5 ppm), and broad peaks for -NH₂ (~5 ppm) and -SH (~1–3 ppm, if unoxidized).
- ¹³C NMR : Carbonyl resonance at ~205 ppm (propan-2-one), aromatic carbons (110–150 ppm), and methine/methylene carbons near the substituents .
- IR : Strong C=O stretch (~1700 cm⁻¹), N-H bend (~1600 cm⁻¹), and S-H stretch (~2550 cm⁻¹, weak).
- MS : Molecular ion peak at m/z 195 (C₉H₁₁NOS⁺). Fragmentation patterns should confirm loss of -SH (34 Da) or -NH₂ (16 Da).
Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX software aid in overcoming them?
- Challenges : Thiol groups may disorder or oxidize during crystallization. Low crystal symmetry or twinning can complicate refinement.
- SHELX Solutions :
- Use SHELXD for phase determination with high-resolution data.
- SHELXL ’s restraints (e.g., DFIX for S–H bonds) improve model accuracy for flexible thiol groups.
- Apply TWIN commands for twinned crystals. Validate with R-factor convergence (<5% discrepancy) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular dynamics) predict the reactivity and stability of this compound under varying experimental conditions?
- DFT Applications :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., thiol vs. ketone reactivity).
- Simulate redox potentials to predict oxidation susceptibility of -SH groups.
Q. What strategies are effective in resolving contradictory data between experimental and theoretical spectroscopic results for this compound?
- Case Study : If experimental NMR shifts deviate from DFT-predicted values:
- Verify solvent effects (e.g., chloroform vs. DMSO-d₆ shifts using COSMO-RS).
- Check for tautomerism (e.g., thiol ↔ thione) or hydrogen bonding in the solid state (via X-ray ).
- Re-optimize computational models with explicit solvent molecules or higher basis sets (e.g., B3LYP/6-311++G**).
Q. What are the best practices for handling and storing this compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
